![molecular formula C17H32N4 B172040 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine CAS No. 111697-12-2](/img/structure/B172040.png)
6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, resulting in a depletion of dopamine in the brain. This makes MPTP a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments.
作用機序
6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine is metabolized in the brain by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the selective degeneration of dopaminergic neurons in the substantia nigra.
Biochemical and physiological effects:
The selective degeneration of dopaminergic neurons in the substantia nigra induced by 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine results in a depletion of dopamine in the brain, which is the hallmark of Parkinson's disease. This leads to the development of motor symptoms such as tremors, rigidity, and bradykinesia. 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine has also been shown to induce non-motor symptoms such as cognitive impairment and depression.
実験室実験の利点と制限
The advantages of using 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine in lab experiments are that it reliably induces Parkinson's disease-like symptoms in animal models, allowing researchers to study the mechanisms underlying the disease and test potential treatments. However, 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine has some limitations as a research tool. For example, the symptoms induced by 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine are acute and transient, whereas the symptoms of Parkinson's disease are chronic and progressive. Additionally, the selective degeneration of dopaminergic neurons induced by 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine may not accurately reflect the pathophysiology of Parkinson's disease, which involves the degeneration of multiple neuronal populations.
将来の方向性
There are several future directions for research using 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine. One area of research is developing new treatments for Parkinson's disease. 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine has been used to test potential treatments such as stem cell therapy, gene therapy, and neuroprotective agents. Another area of research is studying the non-motor symptoms of Parkinson's disease induced by 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine, such as cognitive impairment and depression. Finally, researchers are exploring the use of 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine in combination with other neurotoxins to create animal models that more accurately reflect the pathophysiology of Parkinson's disease.
合成法
6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine can be synthesized through a multistep process starting from 2-methylpyrimidine. The first step involves the alkylation of 2-methylpyrimidine with propyl bromide to form 2-methyl-4-propylpyrimidine. This intermediate is then reacted with sodium amide and propyl iodide to form 2,4-dipropylpyrimidine. Finally, the 2,4-dipropylpyrimidine is reacted with methyl iodide to form 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine.
科学的研究の応用
6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine has been extensively used in scientific research to study the pathophysiology of Parkinson's disease and develop new treatments. Animal models of Parkinson's disease are created by administering 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine to rodents or primates, which results in a depletion of dopamine in the brain and the development of Parkinson's disease-like symptoms. This allows researchers to study the mechanisms underlying the disease and test potential treatments.
特性
CAS番号 |
111697-12-2 |
---|---|
製品名 |
6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine |
分子式 |
C17H32N4 |
分子量 |
292.5 g/mol |
IUPAC名 |
6-methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H32N4/c1-6-10-20(11-7-2)16-14-15(5)18-17(19-16)21(12-8-3)13-9-4/h14H,6-13H2,1-5H3 |
InChIキー |
UYWAMAFILRUUGZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=NC(=NC(=C1)C)N(CCC)CCC |
正規SMILES |
CCCN(CCC)C1=NC(=NC(=C1)C)N(CCC)CCC |
同義語 |
2,4-bis-(N,N-di-n-propylamino)-6-methylpyrimidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。